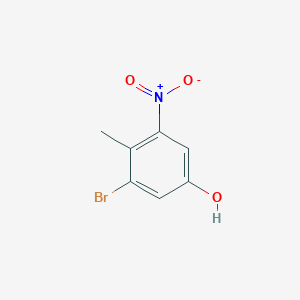

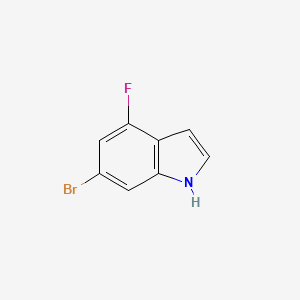

4-Bromo-6-isopropyl-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

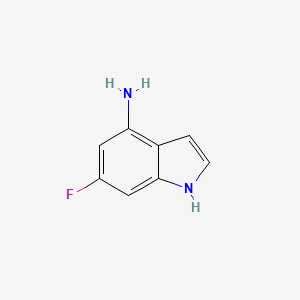

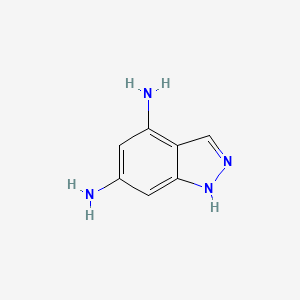

The compound "4-Bromo-6-isopropyl-1H-indazole" is a derivative of the indazole class, which is a heterocyclic compound that contains a pyrazole ring fused to a benzene ring. Indazole derivatives are of significant interest due to their diverse pharmacological activities and their use in medicinal chemistry.

Synthesis Analysis

The synthesis of indazole derivatives can be achieved through various methods. One approach involves the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of K2CO3 in DMF, leading to the formation of 2-substituted 4-bromo-1,2,3-triazoles in a regioselective process. These bromides can then undergo a Suzuki cross-coupling reaction to produce trisubstituted triazoles . Another method includes the 1,3-dipolar cycloaddition of 3-phenylsydnone with p-toluquinone, followed by bromination to yield mono- and dibromo derivatives of 2H-indazole-4,7-diones . Additionally, 1-(ω-Bromoalkyl)indazoles can undergo thermal intramolecular cyclization without the need for a solvent or base, providing a facile entry into fused indazole ring systems .

Molecular Structure Analysis

The molecular structure of indazole derivatives can be elucidated using various spectroscopic techniques and crystallography. For instance, the crystal structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione has been determined using single-crystal X-ray diffraction, revealing a monoclinic space group with specific cell dimensions . Similarly, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide has been confirmed by single-crystal X-ray diffraction, with the compound crystallizing in the triclinic system .

Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions. The bromo-substituted triazoles can be reduced by hydrogenation to synthesize disubstituted triazoles . The bromination of 2H-indazole-4,7-diones leads to mono- and dibromo derivatives, which can be further functionalized . The thermal cyclization of 1-(ω-Bromoalkyl)indazoles results in the formation of fused indazole ring systems, which can have potential medicinal properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can be characterized by spectroscopic methods and elemental analysis. For example, the title compound 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide has been characterized by FT-IR, 1H NMR, 13C NMR spectroscopy, and elemental analysis . The crystal packing of such compounds is often stabilized by hydrogen bonds and π-π stacking interactions, which can influence their physical properties and reactivity .

Applications De Recherche Scientifique

Corrosion Inhibition

4-Bromo-6-isopropyl-1H-indazole, as a member of the heterocyclic diazoles family, has been studied for its corrosion inhibition properties. Research shows that these diazoles, including variants like 4-bromoimidazole, can effectively inhibit iron corrosion in acidic environments. This is evident from the increased charge-transfer resistance and decreased corrosion current in the presence of these inhibitors (Babić-Samardžija et al., 2005).

Synthetic and Structural Chemistry

This compound is used in synthetic chemistry for developing new ligands and complexes. For instance, its derivatives have been used in the asymmetric allylic alkylation with palladium, demonstrating its utility in creating optically active compounds (Bovens et al., 1993). Another study highlights the regiospecific synthesis of indazole isomers, showcasing the versatility of indazole derivatives in chemical synthesis (Dandu et al., 2007).

Corrosion Protection in Industrial Applications

Indazole derivatives, including this compound, are being investigated as eco-friendly corrosion inhibitors, particularly in the context of mild steel protection in acidic solutions. This research is pivotal for industrial applications where corrosion resistance is critical (Abdeslam et al., 2015).

Anticancer Research

In the field of cancer research, 1H-indazole derivatives, a category to which this compound belongs, have shown potential as BRD4 inhibitors, which are important in regulating the proliferation of cancer cells (Yoo et al., 2018).

Potential in Antiparkinsonian Agents

The indazole scaffold, including compounds like this compound, has been explored for its role in developing monoamine oxidase inhibitors, which have implications in treating Parkinson's disease (Jismy et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

4-bromo-6-propan-2-yl-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-6(2)7-3-9(11)8-5-12-13-10(8)4-7/h3-6H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDJQPUBMSAYTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=NN2)C(=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646673 |

Source

|

| Record name | 4-Bromo-6-(propan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000343-77-0 |

Source

|

| Record name | 4-Bromo-6-(propan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene](/img/structure/B1343629.png)